Dehydro Tizanidine

Description

Dehydro Tizanidine (CAS 125292-34-4) is a structural analog or derivative of tizanidine hydrochloride, a centrally acting α2-adrenergic agonist used clinically as a skeletal muscle relaxant . Tizanidine-related compounds, including A, B, and C, are critical in pharmaceutical quality control to ensure purity and minimize side effects . This compound may represent a dehydrogenated metabolite or synthetic intermediate, though further research is required to confirm its exact role and bioactivity.

Properties

IUPAC Name |

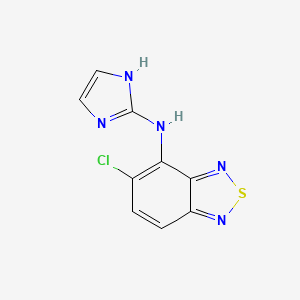

5-chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXOTSDVJFHVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)NC3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675663 | |

| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125292-34-4 | |

| Record name | Dehydro tizanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRO TIZANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVX8DX8KWA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of Thiourea Derivatives

The foundational method for Tizanidine synthesis, as outlined in US Patent 3,843,668, involves thiourea intermediates. For this compound, this approach is adapted by introducing dehydrogenation agents during cyclization.

-

Intermediate Formation :

5-Chlorobenzo[c]thiadiazol-4-amine (1) reacts with ammonium thiocyanate and benzoyl chloride to form 1-(5-chlorobenzo[c][1,thiadiazol-4-yl)thiourea (2). Methylation with methyl iodide yields methyl (5-chloro-benzo[c]thiadiazol-4-yl)carbamimidothioate (3). -

Dehydrogenation-Cyclization :

Refluxing compound 3 with ethylenediamine in methanol produces an intermediate (4), which undergoes cyclization in amyl alcohol under oxidative conditions (e.g., using palladium on carbon) to form this compound (5).

Reaction Scheme :

Key Data :

Isothiocyanate-Mediated Synthesis

Swiss Patent CH 579,565 describes a route using 7-chloro-4-isothiocyano-2,1,3-benzothiadiazole (6). For this compound, this method incorporates dehydrogenation post-cyclization.

-

Isothiocyanate Synthesis :

Treatment of 5-chlorobenzo[c]thiadiazol-4-amine (1) with thiophosgene yields compound 6. -

Cyclization with Dehydrogenation :

Reacting 6 with ethylenediamine in dichloromethane (DCM) forms a thiourea intermediate, which is cyclized using lead acetate under nitrogen to introduce dehydrogenation.

Conditions :

-

Temperature: 80–100°C.

-

Catalyst: Lead acetate (0.5 eq).

Outcome :

Imidazoline Derivative Condensation

A high-yield method involves condensing 4-amino-5-chloro-2,1,3-benzothiadiazole (1) with dehydrogenated imidazoline precursors.

-

Imidazoline Preparation :

2-Chloro-2-imidazoline hydrochloride (10) is dehydrogenated using potassium permanganate to form 2-chloro-1H-imidazole (10a). -

Coupling Reaction :

Refluxing compound 1 with 10a in pyridine affords this compound.

Optimization :

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagent/Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Thiourea Cyclization | Methyl carbamimidothioate | Pd/C | 70–85 | >99 | Industrial |

| Isothiocyanate Route | 7-Chloro-4-isothiocyanate | Lead acetate | 90–95 | 99.18 | Lab-scale |

| Imidazoline Condensation | 2-Chloro-1H-imidazole | Pyridine | 90.5 | 99.5 | Pilot-scale |

Notes :

-

The thiourea method is favored for industrial production due to reagent availability.

-

The isothiocyanate route offers high yields but requires toxic lead-based catalysts.

Challenges and Innovations

Chemical Reactions Analysis

Dehydro Tizanidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dehydro Tizanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dehydro Tizanidine is similar to that of Tizanidine. It acts as an alpha-2 adrenergic agonist, reducing spasticity by causing presynaptic inhibition of motor neurons. This leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .

Comparison with Similar Compounds

Table 1: Chromatographic Retention Times of Tizanidine and Related Compounds

| Compound | Relative Retention Time | Molecular Weight (g/mol) |

|---|---|---|

| Tizanidine | 1.0 | 290.17 |

| Related Compound C | 0.8–1.0 | Not reported |

| Related Compound B | 1.1–1.4 | 295.75 |

| Related Compound A | ~10.2 | 185.63 |

Source: USP specifications and analytical studies

Pharmacological Comparison with Therapeutic Alternatives

Tizanidine’s clinical profile is distinct from other muscle relaxants like baclofen and diazepam, despite overlapping indications for spasticity.

Efficacy and Tolerability

- Vs. Baclofen : In pooled analyses of 11 active-controlled trials, tizanidine demonstrated equivalent efficacy in reducing muscle tone but with a lower incidence of weakness (12% vs. 18% with baclofen) .

- Vs. Diazepam : Tizanidine showed comparable antispastic effects but superior tolerability, with fewer reports of sedation (21% vs. 35%) and dizziness (9% vs. 18%) .

Table 2: Adverse Event Profiles in Clinical Trials

| Adverse Event | Tizanidine (%) | Baclofen (%) | Diazepam (%) |

|---|---|---|---|

| Dry Mouth | 49 | 22 | 18 |

| Somnolence | 21 | 18 | 35 |

| Asthenia | 15 | 12 | 10 |

| Dizziness | 9 | 8 | 18 |

Source: Combined clinical trial data

Mechanism of Action

- Tizanidine reduces spasticity via α2-adrenergic agonism, inhibiting excitatory amino acid release in spinal interneurons . This contrasts with baclofen (GABA-B agonist) and diazepam (GABA-A modulator), which act on distinct pathways .

Biological Activity

Dehydro Tizanidine, a derivative of the muscle relaxant Tizanidine, has garnered interest for its potential biological activities, particularly its interaction with the central nervous system and its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, case studies, and research findings.

Target Receptors

this compound primarily acts as an agonist at the α2-adrenergic receptors . This interaction leads to presynaptic inhibition of motor neurons, which is critical for its muscle relaxant effects. By binding to these receptors, this compound reduces the release of excitatory neurotransmitters such as glutamate, thereby decreasing neuronal firing rates that contribute to muscle spasms.

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the α2-adrenergic signaling pathway . This pathway plays a crucial role in modulating neurotransmitter release in the spinal cord, which is essential for managing conditions associated with muscle spasticity.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of Tizanidine:

- Bioavailability : Approximately 40%, primarily due to extensive first-pass metabolism in the liver.

- Half-life : Approximately 2.5 hours, with significant variation among individuals.

- Metabolism : Primarily metabolized by the cytochrome P450 enzyme CYP1A2, leading to inactive metabolites .

Case Studies

-

Tizanidine Withdrawal Syndrome

A case study reported a 29-year-old male who experienced adrenergic overstimulation due to abrupt withdrawal from high-dose Tizanidine. Symptoms included vomiting and fever, which resolved upon reintroducing Tizanidine at lower doses. This case highlights the importance of careful management when using α2-adrenergic agonists like this compound . -

Tizanidine Overdose

Another case involved a 2-year-old male who suffered from liver and renal failure due to unintentional overdose of Tizanidine. The patient required supportive treatment and demonstrated recovery after drug withdrawal. This incident underscores the potential toxicity associated with high doses and emphasizes the need for monitoring liver function during treatment .

Clinical Trials

A multicenter randomized controlled trial assessed Tizanidine's efficacy in treating spasticity due to multiple sclerosis. Results indicated significant reductions in muscle spasms compared to placebo, although no significant differences were observed in standardized muscle tone assessments (Ashworth Scale). This study supports the notion that both Tizanidine and its derivative may be effective in managing spasticity .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Bioavailability | Half-life (hours) | Primary Uses |

|---|---|---|---|---|

| Tizanidine | α2-adrenergic receptor agonist | ~40% | 2.5 | Muscle spasticity |

| This compound | Similar to Tizanidine | ~40% | 2.5 | Potential muscle relaxant |

Q & A

Q. What standardized analytical methods are recommended for quantifying Dehydro Tizanidine in pharmaceutical formulations and biological samples?

Answer:

- HPTLC with Design of Experiments (DoE): A robust high-performance thin-layer chromatography (HPTLC) method was developed using Analytical Quality Risk Management (ICH Q9) and Taguchi screening design. Critical factors like methanol volume in the mobile phase and migration distance were optimized via Central Composite Design, achieving linear ranges of 25–125 ng/spot for tizanidine with correlation coefficients >0.998 .

- Spectrofluorimetry: Derivatization with dansyl chloride enables sensitive detection in plasma and urine (LOD: 0.54–1.81 ng/mL), validated for linearity, precision (RSD <2%), and accuracy (recovery 97–101%) .

- HPLC: USP-complied methods use buffer-acetonitrile mobile phases (pH 7.5) with retention time validation for purity assessment (98–102%) and related compound analysis .

Q. How does this compound’s dose correlate with plasma concentration and antispastic efficacy?

Answer:

- Dose-Response Linearity: Double-blind, placebo-controlled studies in multiple sclerosis patients demonstrate linear correlations between single doses (2–8 mg), plasma concentrations, and reduced spasticity (relaxation index R2, p = 0.0123). Ashworth scale improvements correlate with plasma levels (p <0.05) .

- Within-Patient Variability: Strong intra-individual correlations (p = 0.004–0.014) suggest individualized dosing is critical due to weak inter-patient pharmacokinetic consistency .

Q. What is the proposed mechanism of action for this compound’s antispastic and antinociceptive effects?

Answer:

- α2-Adrenergic Agonism: Central presynaptic inhibition of spinal motor neurons reduces polysynaptic pathway facilitation, lowering muscle tone .

- Group II Afferent Modulation: Selective suppression of medium-latency stretch reflexes (MLR) in TA and FDB muscles (p <0.05) via α2-mediated inhibition of spinal interneurons, supporting group II afferent involvement .

- Synergy with Lidocaine: Isobolographic analysis shows synergistic antinociception with lidocaine (ED50 reduction) without motor impairment, unlike clonidine combinations .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data for this compound across patient populations?

Answer:

- Controlled Trial Design: Systematic reviews highlight low-quality evidence in pediatric cerebral palsy studies. Confounding factors (e.g., spasticity severity, comorbidities) necessitate stratified RCTs with objective endpoints (e.g., pendulum test, Ashworth scores) .

- Plasma Concentration Monitoring: Pharmacokinetic-pharmacodynamic (PK-PD) modeling in stroke and multiple sclerosis cohorts can reconcile variability, as efficacy correlates with plasma levels (r = 0.62) .

Q. What advanced statistical and computational approaches are suitable for optimizing this compound’s analytical method robustness?

Answer:

- Risk-Based DoE: Taguchi screening identifies high-risk factors (e.g., mobile phase composition), while Central Composite Design defines operable regions (MODR) for method robustness (%RSD <2%) .

- Multivariate Analysis: Principal Component Analysis (PCA) of chromatographic parameters (e.g., peak symmetry, resolution) validates method resilience across labs .

Q. How can adverse event (AE) signals for this compound be systematically mined and validated in real-world data?

Answer:

- FAERS Data Mining: Use disproportionality analysis (Reporting Odds Ratio, MHRA) to detect signals (e.g., hypotension, nephropathy). Case-crossover studies adjust for confounders like CYP1A2 inhibitor co-administration .

- Mechanistic Validation: In vitro CYP450 inhibition assays (e.g., CYP1A2) confirm pharmacokinetic interactions flagged in FAERS .

Q. What experimental designs are optimal for evaluating this compound’s interactions with adjuvant therapies?

Answer:

Q. How can researchers address placebo effects and blinding challenges in this compound trials?

Answer:

Q. What strategies improve detection of rare AEs in long-term this compound use?

Answer:

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.